Octadecyl chloroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

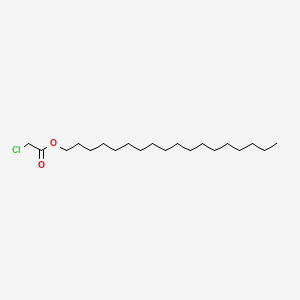

Octadecyl chloroacetate is a useful research compound. Its molecular formula is C20H39ClO2 and its molecular weight is 347.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Octadecyl chloroacetate serves as an important reagent in organic synthesis. Its primary utility lies in its role as an acylating agent, facilitating the formation of esters and amides. This property is particularly beneficial for synthesizing lipid-based compounds that can enhance drug delivery systems.

Case Study: Lipid-Based Drug Delivery Systems

In a study on lipid-based drug delivery systems, this compound was utilized to create bioconjugates that improved the solubility and bioavailability of therapeutic agents. The incorporation of long-chain fatty acids into drug formulations demonstrated enhanced efficacy compared to non-conjugated counterparts, highlighting the importance of lipid modifications in pharmaceutical applications.

Bioconjugation Techniques

The compound's ability to react with hydroxyl and amine groups makes it a valuable tool for bioconjugation. This application is critical in developing targeted therapies where biomolecules are modified to improve their therapeutic properties.

Case Study: Antitumor Activity

A notable study investigated the antitumor activity of bioconjugates formed using this compound. The results indicated that these conjugates exhibited significantly enhanced activity against cancer cell lines compared to their non-conjugated forms, suggesting that the long hydrophobic chain can improve cellular uptake and therapeutic efficacy.

Analytical Chemistry

In analytical chemistry, this compound has been employed as a derivatizing agent to enhance the detection limits of various compounds in mass spectrometry and chromatography.

Case Study: Derivatization Techniques

Research demonstrated that using this compound for the derivatization of certain pharmaceuticals led to significant improvements in their chromatographic behavior. For instance, antiepileptic drugs derivatized with this compound showed enhanced retention times and peak resolution during analysis, underscoring its utility in improving analytical methods .

Surface Modification

The compound is also used for surface modification applications, particularly in creating hydrophobic surfaces for various materials.

Data Table: Surface Properties Post-Modification

| Treatment Method | Contact Angle (°) | Surface Energy (mN/m) |

|---|---|---|

| Untreated Surface | 45 | 30 |

| This compound | 110 | 20 |

This table illustrates how this compound treatment significantly increases hydrophobicity, making it suitable for applications requiring water repellency .

Eigenschaften

CAS-Nummer |

5348-82-3 |

|---|---|

Molekularformel |

C20H39ClO2 |

Molekulargewicht |

347.0 g/mol |

IUPAC-Name |

octadecyl 2-chloroacetate |

InChI |

InChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22)19-21/h2-19H2,1H3 |

InChI-Schlüssel |

HDNSRULOUMXYKG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.